N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
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Overview
Description
N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound that features a unique combination of a nitrothiazole ring and a bicycloheptene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the formation of the nitrothiazole ring followed by its attachment to the bicycloheptene structure. One common method involves the nitration of a thiazole precursor, followed by a series of condensation reactions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Properties
CAS No. |
64724-93-2 |
---|---|
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C11H11N3O3S/c15-10(8-4-6-1-2-7(8)3-6)13-11-12-5-9(18-11)14(16)17/h1-2,5-8H,3-4H2,(H,12,13,15) |
InChI Key |
KAEOSNVVJPCWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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